2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
Pyrazine is a basic structure in many compounds with a wide range of biological activities . It’s an important first-line drug used in shortening TB therapy . A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of pyrazine compounds involves various methods. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized . Biocatalysis is also becoming a key subassembly in the medicinal chemist’s toolbox .Molecular Structure Analysis
The molecular structure of pyrazine compounds can vary depending on the substituents. For example, single crystals were developed for certain compounds . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazine compounds can be complex. The production of single enantiomers, which can be obtained by either biocatalytic or chemical synthesis of chiral intermediates, has become increasingly important in the development and use of pharmaceuticals and agrochemicals .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-pyrazin-2-yl-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(19)11-9-17(12-8-15-6-7-16-12)10-14(11)4-2-1-3-5-14/h6-8,11H,1-5,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGZEKMFLJVVJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrazin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
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